2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine
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Overview
Description
2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds often exhibit reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
The synthesis of 2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine can be achieved through various synthetic routes. One common method involves the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another approach includes the diazotization of substituted 2-aminopyridines followed by fluorination with reagents like sodium nitrite in hydrofluoric acid .
Chemical Reactions Analysis
2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atoms, which make the pyridine ring more susceptible to nucleophilic attack.
Oxidation and Reduction:
Scientific Research Applications
2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atoms. This interaction can influence the compound’s reactivity and binding affinity to various biological targets, making it useful in medicinal chemistry .
Comparison with Similar Compounds
2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine can be compared to other fluorinated pyridines, such as:
2-Fluoropyridine: Lacks the pentafluoroethyl group, making it less electron-withdrawing and potentially less reactive.
2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring, offering different reactivity and properties compared to the pentafluoroethyl-substituted compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties .
Properties
IUPAC Name |
2-fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-5-3-1-2-4(14-5)6(9,10)7(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOYUAFGOWAFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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